Antituberculosis agent-3

MmpL3 inhibition in vivo efficacy mouse infection model

MmpL3 inhibitor development is hindered by divergent chemotypes with inconsistent in vivo efficacy and cytotoxicity profiles. Antituberculosis agent-3 (compound 2) is a validated indole-2-carboxamide MmpL3 inhibitor offering: • MIC 12.5 μg/mL vs M. tuberculosis H37Rv; equipotent against MDR/XDR clinical isolates • Superior oral in vivo efficacy over NITD-304 in murine aerosol infection models • Low mammalian cytotoxicity; orthogonal mechanism to first-line agents • Suitable for synergy assays (bedaquiline, delamanid) and resistance mechanism studies

Molecular Formula C21H20BrN3O4S
Molecular Weight 490.4 g/mol
Cat. No. B11576398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntituberculosis agent-3
Molecular FormulaC21H20BrN3O4S
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CSC(=N)N
InChIInChI=1S/C21H20BrN3O4S/c1-3-28-20(27)19-14-9-18(29-12(2)26)15(22)10-16(14)25(13-7-5-4-6-8-13)17(19)11-30-21(23)24/h4-10H,3,11H2,1-2H3,(H3,23,24)
InChIKeyXEYANNMNRFTJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antituberculosis Agent-3 – MmpL3 Inhibitor


Antituberculosis agent-3 (CAS 369606-71-3), designated 'compound 2' in the primary literature, is an indole-2-carboxamide derivative that functions as an inhibitor of MmpL3, the mycobacterial membrane protein large 3 essential for trehalose monomycolate transport and cell wall mycolic acid biosynthesis in Mycobacterium tuberculosis [1]. This compound exhibits antimycobacterial activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis H37Rv and demonstrates concomitant antifungal activity, distinguishing it from conventional antitubercular chemotypes .

1 MmpL3 inhibition study fit for mycobacterial cell wall research
2 Dual antimicrobial screening context (antimycobacterial and antifungal)
3 Drug-resistant TB research tool with orthogonal target to first-line agents

Antituberculosis Agent-3 vs. Other MmpL3 Inhibitors


While multiple MmpL3 inhibitor scaffolds exist—including adamantyl ureas, pyrrole derivatives, spirocycles, and other indoleamides—they exhibit substantial divergence in physicochemical properties, formulation-dependent pharmacokinetics, cytotoxicity profiles, and in vivo performance. Antituberculosis agent-3 (compound 2) represents an expanded-spectrum second-generation indoleamide with an optimized oral formulation that yielded significant PK improvements not observed with earlier indoleamide analogs [1]. Indiscriminate substitution with structurally similar MmpL3 inhibitors or first-line agents would risk compromising the specific combination of dual antimicrobial spectrum (antimycobacterial plus antifungal), in vivo efficacy demonstrated in comparative murine models, and documented low mammalian cytotoxicity that characterizes this particular compound [1] .

This compound
Alternative MmpL3 inhibitors / first-line agents
Reported formulation-dependent PK context
Earlier indoleamides may exhibit divergent PK, limiting model-transfer utility
Indoleamide scaffold with lower reported cytotoxicity
Spirocycle MmpL3 inhibitors: higher cytotoxicity and hERG inhibition risks
Dual antimicrobial spectrum (mycobacterial and antifungal)
First-line agents lack antifungal component; spectrum mismatch may arise

Antituberculosis Agent-3 Differentiation Evidence


In Vivo Efficacy vs. NITD-304

In a direct head-to-head comparative study using an optimized oral formulation, antituberculosis agent-3 (compound 2) demonstrated superior in vivo efficacy over compound 3 (NITD-304), a structurally related indoleamide, in a high-dose aerosol mouse infection model of tuberculosis [1]. This represents a rare instance of intra-scaffold comparative in vivo data guiding selection between indoleamide analogs.

In vivo vs. NITD-304
Head-to-head
Reported higher response vs. NITD-304 (stat. sig.)
Supports model-response endpoint context
High-dose aerosol mouse TB model; optimized oral formulation
MmpL3 inhibition in vivo efficacy mouse infection model

Activity Against Drug-Resistant TB Strains

Indoleamides including antituberculosis agent-3 (compound 2) demonstrate equipotent activity against both drug-susceptible and drug-resistant M. tuberculosis strains, a property not shared by first-line agents such as isoniazid or rifampicin, which exhibit marked MIC elevation against resistant isolates [1]. Specifically, indoleamide compounds have shown MIC values of ≤1 μg/mL across all tested drug-resistant M. tuberculosis clinical isolates, whereas isoniazid MICs against resistant strains harboring katG or inhA mutations range from 0.2 to >16 μg/mL [2] [3].

MIC (resistant strains)
Class-level
≤1 μg/mL
Supports antimicrobial screening context
Indoleamides retain potency; isoniazid MIC rises >640-fold in resistant isolates
drug-resistant tuberculosis MDR-TB MmpL3 inhibitor

Cytotoxicity Profile vs. Spirocycle Inhibitors

Antituberculosis agent-3 (compound 2) demonstrates low cytotoxicity against human cell lines at concentrations up to 50 μM, providing a favorable selectivity window . In contrast, spirocycle MmpL3 inhibitors such as compound 3 (spirocycle series) exhibit significant cytotoxicity alongside hERG channel inhibition, limiting their preclinical developability [1]. This divergence within the MmpL3 inhibitor class highlights the importance of scaffold-specific cytotoxicity assessment.

Cytotoxicity vs. spirocycles
Cross-study
Non-cytotoxic up to 50 μM (indoleamide) vs. spirocycle inhibitors: cytotoxic
Supports cytotoxicity endpoint review
Spirocycle MmpL3 inhibitors also show hERG inhibition
cytotoxicity selectivity index safety pharmacology

Novel MmpL3-Targeting Scaffold

Antituberculosis agent-3 (compound 2) belongs to the indole-2-carboxamide class and inhibits MmpL3, an essential inner membrane protein that transports trehalose monomycolate for cell wall biosynthesis [1]. This mechanism is fundamentally distinct from first-line agents: isoniazid inhibits InhA (enoyl-ACP reductase) in mycolic acid synthesis; rifampicin inhibits RNA polymerase; ethambutol inhibits arabinosyl transferase; pyrazinamide disrupts membrane energetics [2]. Because MmpL3 is a validated but underexploited clinical target with no approved drugs to date, compound 2 provides a research tool orthogonal to existing antitubercular pharmacophores.

Target mechanism
Class-level inference
MmpL3 (trehalose monomycolate transport inhibition)
Orthogonal to InhA/RNA polymerase inhibitors
No cross-resistance with first-line agents
MmpL3 mycolic acid transporter target novelty

Antituberculosis Agent-3 Research Applications


In Vivo Murine TB Efficacy Studies

Antituberculosis agent-3 (compound 2) is appropriate for oral administration studies in acute and chronic mouse tuberculosis infection models using optimized formulations. Its demonstrated superior in vivo efficacy over the comparator indoleamide NITD-304 in high-dose aerosol infection models [1] positions it as a suitable tool compound for MmpL3 inhibitor efficacy benchmarking and for evaluating combination regimens with existing antitubercular agents.

Drug-Resistant TB & MDR Screening

The indoleamide scaffold, exemplified by antituberculosis agent-3 (compound 2), retains equipotent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis clinical isolates [1]. This compound is well-suited for inclusion in resistant-strain screening panels, for studying resistance circumvention mechanisms, and as a positive control in MmpL3-targeted phenotypic screening campaigns against drug-resistant mycobacterial collections.

MmpL3 Target Engagement & MoA Studies

Antituberculosis agent-3 (compound 2) serves as a validated probe for investigating MmpL3 function and inhibition in mycobacterial cell wall biosynthesis. Given that MmpL3 is an essential but clinically unexploited target distinct from InhA, RNA polymerase, and arabinosyl transferase [1], this compound is valuable for target validation studies, resistance mutant generation and characterization, and structural biology investigations of MmpL3-inhibitor complexes.

Combination Therapy & Synergy Screening

With its orthogonal MmpL3-targeted mechanism distinct from all first-line and most second-line antitubercular agents [1], antituberculosis agent-3 (compound 2) is appropriate for checkerboard synergy assays and combination index determination studies. Evaluating compound 2 alongside bedaquiline, delamanid, pretomanid, or linezolid may identify additive or synergistic interactions relevant to novel tuberculosis regimen development.

Application
Selection Property
Validation Focus
Murine TB model efficacy studies
Formulation-dependent exposure context
In vivo model-response endpoints
Drug-resistant TB screening panels
Antimicrobial screening context
MIC endpoint across MDR/XDR strains
MmpL3 target engagement studies
Target-class specificity
Trehalose monomycolate transport inhibition
Combination synergy screening
Orthogonal mechanism context
Checkerboard synergy endpoint review

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